2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride
Description
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride is a derivative of the phthalimide analogue family, characterized by a hydrazinyl (-NH-NH₂) substituent at position 5 of the isoindoline ring and a hydrochloride salt formulation. This compound shares structural similarities with immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, which are known for their roles in protein degradation via cereblon E3 ligase recruitment . The compound is available with 98% purity (CAS: 1497146-95-9) and is typically stored under controlled conditions due to the hydrazine moiety’s reactivity .
Properties
Molecular Formula |
C13H13ClN4O4 |
|---|---|
Molecular Weight |
324.72 g/mol |
IUPAC Name |
3-(5-diazenyl-1,3-dihydroxyisoindol-2-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H12N4O4.ClH/c14-16-6-1-2-7-8(5-6)13(21)17(12(7)20)9-3-4-10(18)15-11(9)19;/h1-2,5,9,14,20-21H,3-4H2,(H,15,18,19);1H |
InChI Key |
GMJHVDUPAYABPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC(=CC3=C2O)N=N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-protection of L-Glutamine | L-Glutamine, sodium hydroxide aqueous solution (alkaline medium), Di-tert-butyl dicarbonate (Boc anhydride), hydrotropic solvents (e.g., Isosorbide-5-nitrate-dioxane), temperature 10-80 °C (preferably 20-40 °C) | Protects amino group to facilitate subsequent cyclization; mild conditions; high purity intermediate |
| 2 | Cyclization to form protected 3-amino-2,6-piperidinedione | N,N'-carbonyl diimidazole (CDI), 4-dimethylaminopyridine (DMAP) catalyst, anhydrous tetrahydrofuran (THF), temperature 40-70 °C (preferably 60-70 °C) | Intramolecular cyclization to form piperidine ring; molar ratios optimized for yield; anhydrous conditions critical |
| 3 | Deprotection and hydrochloride salt formation | Acidic medium (2-4 mol/L HCl in methanol or ethanol), temperature 0-50 °C (preferably 10-30 °C) | Removes Boc protecting group; converts free amine to hydrochloride salt; final product with high purity and stability |
Reaction Conditions and Optimization
- Alkaline Medium in Step 1: Sodium hydroxide aqueous solution is used with a molar ratio to L-Glutamine of 1-4:1, optimally 2-3:1 to ensure effective protection.
- Hydrotropic Solvent: Isosorbide-5-nitrate-dioxane is preferred, mixed with water in a ratio of 1:0.1-0.4 (optimally 1:0.2-0.3), to improve solubility and reaction efficiency.
- Catalyst Usage: DMAP is used in catalytic amounts (molar ratio 0.01-0.05 relative to substrate), optimally 0.02-0.03, to accelerate cyclization.
- Cyclization Reagents: CDI is used in slight excess (1-1.5 equivalents, optimally 1.2-1.3) to ensure complete ring closure.
- Deprotection: Acidic methanol solution at 2.5-3.5 mol/L HCl concentration is optimal for Boc removal and salt formation without side reactions.
Advantages of the Method
- No High-Pressure Hydrogenation: Unlike earlier methods that require palladium-catalyzed hydrogenation for deprotection, this method uses acid-mediated Boc removal, simplifying equipment needs and reducing costs.
- High Purity and Stability: The three-step process yields a product with high purity suitable for pharmaceutical applications.
- Mild Reaction Conditions: Moderate temperatures and common solvents facilitate safer and more manageable reactions.
- Industrial Feasibility: The use of inexpensive starting materials and avoidance of costly catalysts enable easy scaling.
Summary Table of Preparation Parameters
| Parameter | Step 1 (Protection) | Step 2 (Cyclization) | Step 3 (Deprotection & Salt Formation) |
|---|---|---|---|
| Starting Material | L-Glutamine | Protected L-Glutamine | Protected 3-amino-2,6-piperidinedione |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | N,N'-carbonyl diimidazole, DMAP | HCl in methanol |
| Solvent | Isosorbide-5-nitrate-dioxane/water | Tetrahydrofuran (THF) | Methanol or ethanol |
| Temperature (°C) | 20-40 (optimal) | 60-70 (optimal) | 10-30 (optimal) |
| Reaction Time | ~4 hours | Variable, until completion | Variable, until deprotection complete |
| Molar Ratios | NaOH:L-Glutamine = 2-3:1 | CDI:substrate = 1.2-1.3:1; DMAP:substrate = 0.02-0.03:1 | HCl concentration 2.5-3.5 mol/L |
| Yield | High (not specified) | High (not specified) | High (not specified) |
Research Findings and Analytical Data
- Purity Confirmation: The final hydrochloride salt product exhibits high purity as confirmed by ^1H-NMR spectroscopy, demonstrating clean deprotection and absence of significant impurities.
- Stability: The hydrochloride salt form enhances the stability and handling properties of the compound, facilitating storage and formulation.
- Industrial Application: The method has been patented (CN109305935A) and is recognized for its industrial viability due to cost-effectiveness and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced piperidine derivatives .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biology: The compound is studied for its interactions with biological targets, such as proteins and enzymes.
Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved include inhibition of tumor necrosis factor-alpha (TNF-α) and modulation of immune responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Derivatives
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound, piperazinyl derivative) improve aqueous solubility, critical for bioavailability. The PEG-amine derivative (Ev7) further enhances solubility via hydrophilic linkers .
- Reactivity : The hydrazinyl group enables Schiff base formation or metal chelation, whereas the ethynyl group supports click chemistry for bioconjugation .
Research Findings and Implications
- Salt Formulations : Hydrochloride salts across analogs improve pharmacokinetic profiles, reducing aggregation and enhancing tissue penetration .
- Synthetic Challenges: While nitro-to-amino conversion is efficient (Ev1), hydrazinyl derivatives may require specialized protocols to mitigate instability .
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride (CAS No. 2803460-96-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, drawing from various research studies and findings.
- Molecular Formula : C₁₃H₁₃ClN₄O₄
- Molecular Weight : 324.72 g/mol
- CAS Number : 2803460-96-8
The compound acts primarily as a modulator of cereblon (CRBN), a protein involved in the regulation of various cellular processes. Its structural components allow it to interact effectively with CRBN, leading to significant biological effects.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione exhibit notable antiproliferative activity against various cancer cell lines. The most potent derivative, referred to as compound 10a , showed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H929 | 2.25 |
| U2932 | 5.86 |
These values indicate that compound 10a has comparable efficacy to lenalidomide, a well-known immunomodulatory drug used in multiple myeloma treatment .
Immunomodulatory Effects
The compound also exhibits significant immunomodulatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α). In experiments involving LPS-stimulated human peripheral blood mononuclear cells (PBMCs), compound 10a demonstrated an IC50 value of 0.76 µM for TNF-α inhibition, which is noteworthy compared to lenalidomide's IC50 of 0.13 µM .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of compounds intended for therapeutic use. In the same study, compound 10a exhibited minimal toxicity at concentrations up to 20 µM in PBMCs, with a cell viability rate of 94%, outperforming lenalidomide's viability rate of 86% at the same concentration .
Apoptosis Induction
The ability to induce apoptosis in cancer cells is a critical feature for anticancer agents. Flow cytometry analysis showed that treatment with compound 10a led to a dose-dependent increase in apoptotic cells in NCI-H929 cell lines:
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 3.4 | 2.6 |
| 1 | 13.3 | 21.3 |
| 5 | 34.6 | - |
This data highlights the potential of compound 10a to effectively induce apoptosis in malignant cells .
Q & A
Q. What are the established synthetic routes for 2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione hydrochloride, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with isoindoline and dioxopiperidine derivatives. Key steps include hydrazine incorporation via nucleophilic substitution and subsequent cyclization. Reaction conditions such as temperature (e.g., reflux in acetic acid at 110°C), solvent choice (polar aprotic solvents like DMF), and catalysts (e.g., sodium acetate) are critical for optimizing yield (≥70%) and purity (>95%). Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) may be employed to stabilize intermediates .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural motifs (e.g., hydrazinyl and dioxopiperidinyl groups) and detects impurities.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention time matching reference standards.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₄H₁₅ClN₄O₄; calc. 354.08 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for hydrochloride salt forms .
Q. How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) by increasing ionic interactions. Stability studies should include:
- pH-Dependent Degradation : Test solubility and degradation kinetics across pH 2–9 (e.g., using UV-Vis spectroscopy).
- Thermal Stability : Accelerated stability testing at 40°C/75% RH for 4 weeks, monitored via HPLC .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293T for protein degradation assays) and control for variables like serum concentration.
- Dose-Response Curves : Generate IC₅₀ values under controlled oxygen levels (e.g., hypoxia vs. normoxia) to account for metabolic variability.
- Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays (TSA) .
Q. How can computational modeling predict the interaction between this compound and potential protein targets (e.g., ubiquitin-proteasome system components)?
- Methodological Answer :
- Molecular Docking : Use software like Molecular Operating Environment (MOE) to simulate binding to cereblon (CRBN) or other E3 ligases. Key parameters include Glide XP scoring and MM-GBSA energy minimization.
- Molecular Dynamics (MD) : Run 100-ns simulations (e.g., AMBER22) to assess binding stability and hydrogen-bonding networks with CRBN’s β-hairpin loop .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound during disposal or accidental release?
- Methodological Answer :
- Biodegradation Studies : OECD 301F test to measure aerobic degradation in activated sludge.
- Aquatic Toxicity : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) assays.
- Bioaccumulation Potential : Calculate logP (predicted ~1.2) and BCF (bioconcentration factor) using EPI Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
